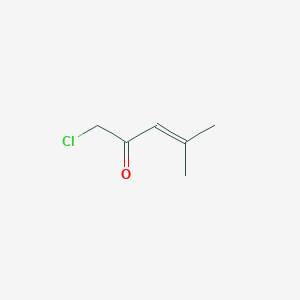

3-Penten-2-one, 1-chloro-4-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Penten-2-one, 1-chloro-4-methyl- is an organic compound with the molecular formula C6H9ClO. It is a derivative of 3-penten-2-one, where a chlorine atom and a methyl group are substituted at the 1 and 4 positions, respectively. This compound is classified as an α,β-unsaturated ketone, which is known for its reactivity due to the presence of both a carbonyl group and a double bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dehydrohalogenation of 3-chloropentanone: The (E) isomer of 3-penten-2-one, 1-chloro-4-methyl- can be synthesized from 3-chloropentanone by dehydrohalogenation.

Dehydration of 4-hydroxy-pentan-2-one: Another method involves the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst.

Industrial Production Methods

Industrial production methods for 3-penten-2-one, 1-chloro-4-methyl- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 3-Penten-2-one, 1-chloro-4-methyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This compound can be reduced to form saturated ketones or alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in 3-penten-2-one, 1-chloro-4-methyl- can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Penten-2-one, 1-chloro-4-methyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and other materials.

Mecanismo De Acción

The mechanism of action of 3-penten-2-one, 1-chloro-4-methyl- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-withdrawing effect of the carbonyl group. This makes it a useful intermediate in various organic synthesis reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3-Penten-2-one: The parent compound without the chlorine and methyl substitutions.

4-Methyl-3-penten-2-one: A similar compound with only the methyl substitution.

3-Chloro-2-pentanone: A similar compound with only the chlorine substitution.

Uniqueness

3-Penten-2-one, 1-chloro-4-methyl- is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for a wider range of chemical reactions and applications compared to its similar compounds.

Actividad Biológica

3-Penten-2-one, 1-chloro-4-methyl- (C6H9ClO) is an organic compound notable for its structural and functional properties. This compound is part of the class of unsaturated carbonyl compounds and possesses a unique combination of a carbonyl group and a chlorine substituent, which contributes to its biological activity.

Chemical Structure and Properties

- Molecular Formula : C6H9ClO

- Molecular Weight : 134.61 g/mol

- IUPAC Name : 3-Penten-2-one, 1-chloro-4-methyl-

- InChI Key : SKIXJKJXINKFLL-UHFFFAOYSA-N

The compound features a double bond between the second and third carbons, a carbonyl group at the second position, and a chlorine atom attached to the first carbon. This structure enhances its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 3-Penten-2-one, 1-chloro-4-methyl- exhibit significant antimicrobial activity. Studies have shown that unsaturated carbonyl compounds can disrupt microbial cell membranes, leading to cell lysis. The presence of the chlorine atom may enhance this activity by increasing lipophilicity, allowing better penetration into microbial cells .

Cytotoxic Effects

A study examining volatile organic compounds (VOCs) exhaled by lung cancer cells identified several compounds with potential cytotoxic effects. The data suggests that certain VOCs, including those related to the structure of 3-Penten-2-one, may serve as biomarkers for cancer diagnosis due to their ability to induce apoptosis in cancerous cells .

The biological activity of 3-Penten-2-one, 1-chloro-4-methyl- can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.

Study on Antimicrobial Activity

A recent study focused on evaluating the antimicrobial efficacy of several unsaturated carbonyl compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that compounds structurally similar to 3-Penten-2-one demonstrated minimum inhibitory concentrations (MICs) in the range of 100–200 µg/mL, suggesting moderate antimicrobial potential .

Cancer Biomarker Research

In another investigation, researchers explored the volatile profiles of lung cancer cells. They found that certain VOCs, including derivatives of 3-Penten-2-one, had elevated levels in cancerous tissues compared to healthy controls. This suggests that these compounds could be further studied as non-invasive biomarkers for early lung cancer detection .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H9ClO |

| Molecular Weight | 134.61 g/mol |

| Antimicrobial Activity (MIC) | 100–200 µg/mL |

| Cytotoxic Effects | Induces apoptosis |

Propiedades

Número CAS |

89641-73-6 |

|---|---|

Fórmula molecular |

C6H9ClO |

Peso molecular |

132.59 g/mol |

Nombre IUPAC |

1-chloro-4-methylpent-3-en-2-one |

InChI |

InChI=1S/C6H9ClO/c1-5(2)3-6(8)4-7/h3H,4H2,1-2H3 |

Clave InChI |

MMJRFDNQONQATR-UHFFFAOYSA-N |

SMILES canónico |

CC(=CC(=O)CCl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.